2-[(5R)-4-(2-{3-[(3-methylbutanoyl)oxy]phenyl}acetyl)-8-(trifluoromethyl)-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-5-yl]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID25497965C17c involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of a substituted benzene ring with appropriate reagents to introduce functional groups.
Introduction of the trifluoromethyl group: This step is crucial for the compound’s biological activity and is achieved through specific fluorination reactions.
Final assembly: The final steps involve coupling reactions to assemble the complete molecule, followed by purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of PMID25497965C17c would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PMID25497965C17c undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
PMID25497965C17c has been explored for various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its effects on cellular processes and potential as a tool for probing biological pathways.
Medicine: Evaluating its therapeutic potential for treating diseases, particularly those involving specific molecular targets.
Mechanism of Action
The mechanism of action of PMID25497965C17c involves its interaction with specific molecular targets, leading to modulation of biological pathways. The compound’s structure allows it to bind to target proteins or enzymes, thereby influencing their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Properties
Molecular Formula |
C24H26F3N3O5 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-[(5R)-4-[2-[3-(3-methylbutanoyloxy)phenyl]acetyl]-8-(trifluoromethyl)-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepin-5-yl]acetic acid |
InChI |
InChI=1S/C24H26F3N3O5/c1-14(2)10-22(34)35-16-5-3-4-15(11-16)12-20(31)30-9-8-28-23-17(18(30)13-21(32)33)6-7-19(29-23)24(25,26)27/h3-7,11,14,18H,8-10,12-13H2,1-2H3,(H,28,29)(H,32,33)/t18-/m1/s1 |
InChI Key |
CJLZUKCACMUYFP-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)CC(=O)OC1=CC=CC(=C1)CC(=O)N2CCNC3=C([C@H]2CC(=O)O)C=CC(=N3)C(F)(F)F |
Canonical SMILES |
CC(C)CC(=O)OC1=CC=CC(=C1)CC(=O)N2CCNC3=C(C2CC(=O)O)C=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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